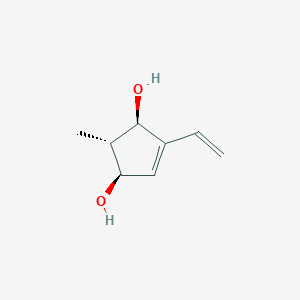
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is a complex organic compound with a unique structure that includes a cyclopentene ring, two hydroxyl groups, an ethenyl group, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Diels-Alder reaction, followed by oxidation and reduction steps to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce saturated alcohols .
Wissenschaftliche Forschungsanwendungen
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex natural products and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of intermediates for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethenyl and methyl groups can participate in hydrophobic interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
cis-4-Cyclopentene-1,3-diol: A related compound with similar structural elements but lacking the ethenyl and methyl groups.
4-Cyclopentene-1,3-dione: Another related compound with carbonyl groups instead of hydroxyl groups.
Uniqueness
4-Cyclopentene-1,3-diol, 4-ethenyl-2-methyl-, (1R,2S,3R)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
Eigenschaften
CAS-Nummer |
724460-23-5 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1R,2S,3R)-4-ethenyl-2-methylcyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C8H12O2/c1-3-6-4-7(9)5(2)8(6)10/h3-5,7-10H,1H2,2H3/t5-,7+,8+/m0/s1 |
InChI-Schlüssel |
SWUSQELOXQVCFC-UIISKDMLSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C=C([C@@H]1O)C=C)O |
Kanonische SMILES |
CC1C(C=C(C1O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


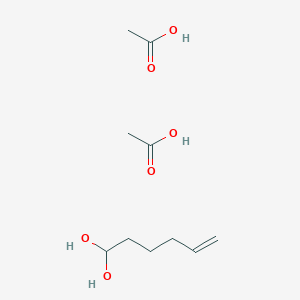
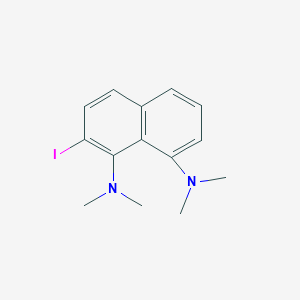
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
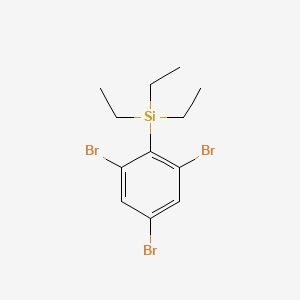
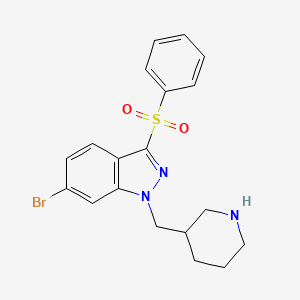
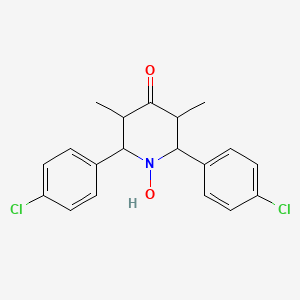
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)

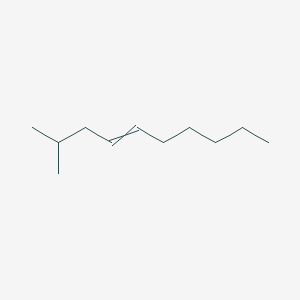
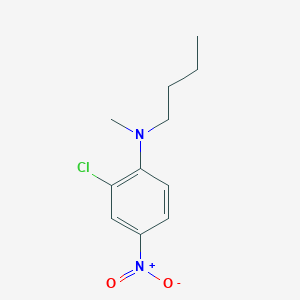
methanone](/img/structure/B12538034.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
